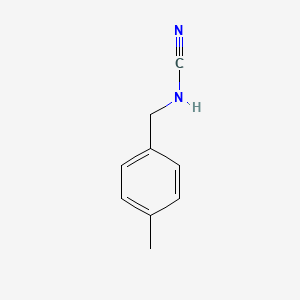

(4-甲基苄基)氰胺

描述

(4-Methylbenzyl)cyanamide is a chemical compound with the molecular formula C9H10N2 and a molecular weight of 146.19 .

Synthesis Analysis

The synthesis of cyanamides, including (4-Methylbenzyl)cyanamide, has diversified significantly in recent years . For instance, one method involves the reaction of thiazolidin-2-cyanamide and substituted benzyl bromide compounds in acetonitrile at room temperature . This reaction yields 3-(2′-substituted benzyl)thiazolidin-2-cyanamide derivatives in good yields .Molecular Structure Analysis

The InChI code for (4-Methylbenzyl)cyanamide is 1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 . This code provides a unique identifier for the molecule, which can be used to retrieve its structure from databases.Chemical Reactions Analysis

Cyanamides, including (4-Methylbenzyl)cyanamide, have been used in a variety of chemical reactions . They have been applied in cycloaddition chemistry, aminocyanation reactions, as well as electrophilic cyanide-transfer agents . They also exhibit unique radical and coordination chemistry .Physical And Chemical Properties Analysis

(4-Methylbenzyl)cyanamide is typically stored at refrigerated temperatures . It has a molecular weight of 146.19 .科学研究应用

杂环化合物的合成

(4-甲基苄基)氰胺: 用于合成各种杂环化合物。这些结构在药物化学中至关重要,因为它们存在于许多具有生物活性的分子中。 氰胺基团可以通过环化和环加成等反应作为构建杂环的基石 .

氨基氰化反应

在有机合成中,氨基氰化是一种有价值的反应,它将胺基和氰基都引入分子中。(4-甲基苄基)氰胺 可以用作氨基氰化反应的试剂,为合成氨基腈提供直接途径,氨基腈是制药和农用化学品中重要的中间体 .

亲电氰化转移试剂

该化合物可以作为亲电氰化转移试剂。 这种应用在有机合成领域非常重要,在有机合成领域中,引入氰基 (-CN) 可以导致腈类、酰胺类和其他含氮官能团的形成 .

自由基反应

(4-甲基苄基)氰胺: 由于其独特的 NCN 连接性,可以参与自由基反应。 这允许形成以碳为中心的自由基,这些自由基可以进一步用于各种合成转化,包括聚合和复杂有机分子的合成 .

配位化学

氰胺部分可以作为配位化学中的配体,与过渡金属形成络合物。 这些络合物在催化、材料科学以及作为生物系统的模型方面具有潜在的应用 .

无毒氰化物来源

作为游离氰化氢 (HCN) 和金属氰化物的更安全替代品,(4-甲基苄基)氰胺 可用作研究实验室中无毒的氰化物来源。 这对于处理剧毒物质存在问题的较小企业或研究实验室尤其重要 .

农业化学

在农业化学领域,氰胺及其衍生物因其作为肥料和生长调节剂的潜在用途而受到关注。 氰胺基团的反应性可以被利用来释放氮,氮是植物生长必不可少的营养素 .

材料科学

(4-甲基苄基)氰胺: 可能在材料科学中找到应用,特别是在开发具有独特性能的新型材料方面,例如增强的热稳定性或特定的电子特性。 其反应性可以调整以合成具有所需功能的材料 .

安全和危害

The safety data sheet for (4-Methylbenzyl)cyanamide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

The use and application of substituted cyanamides in synthetic chemistry have increased significantly in the last decade . This trend is likely to continue as more sustainable and robust synthetic routes to these compounds are developed . The unique properties of cyanamides, including their ability to participate in a variety of chemical reactions, make them a promising area of research .

作用机制

Target of Action

Cyanamide, a related compound, has been shown to interact with targets such as cathepsin k and carbonic anhydrase 2

Mode of Action

For instance, some cyanamides have been found to interact with the ergosterol present in the fungal plasmatic membrane

Biochemical Pathways

For example, they can participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

For instance, they can cause changes in cell division and cytoskeleton formation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, cyanides, which are structurally related to cyanamides, can be affected by various environmental factors

属性

IUPAC Name |

(4-methylphenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORXOALXSRJQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

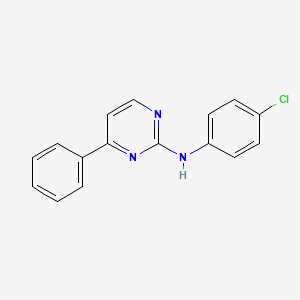

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1453252.png)

![2-{3-[(Difluoromethyl)sulfanyl]-4-methoxyphenyl}acetonitrile](/img/structure/B1453256.png)

![2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1453260.png)